molecular formula C14H12O3S B7893759 4-[4-(Methylsulfanyl)phenoxy]benzoic acid

4-[4-(Methylsulfanyl)phenoxy]benzoic acid

Cat. No.: B7893759
M. Wt: 260.31 g/mol
InChI Key: FSCFSOJHTJBESJ-UHFFFAOYSA-N
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Description

4-[4-(Methylsulfanyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H12O3S. It is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group, which in turn is substituted with a methylsulfanyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylsulfanyl)phenoxy]benzoic acid typically involves the reaction of 4-(methylsulfanyl)phenol with 4-chlorobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylsulfanyl)phenoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Methylsulfanyl)phenoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Methylsulfanyl)phenoxy]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity for these targets. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Methylsulfanyl)phenoxy]benzoic acid is unique due to the combination of its phenoxy and methylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the investigation of potential therapeutic agents .

Properties

IUPAC Name

4-(4-methylsulfanylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18-13-8-6-12(7-9-13)17-11-4-2-10(3-5-11)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCFSOJHTJBESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287449
Record name 4-[4-(Methylthio)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21120-66-1
Record name 4-[4-(Methylthio)phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21120-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Methylthio)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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